![molecular formula C17H17F2NO3 B2750703 3,4-difluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795472-09-1](/img/structure/B2750703.png)
3,4-difluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
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Description
3,4-difluoro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Direct Perfluorination as Precursor for Vinyl Ether Synthesis
A study describes a method for direct perfluorination of acid-sensitive glycol ether to produce perfluoro(2-(methoxymethoxy)ethyl vinyl ether), demonstrating a controlled approach to synthesizing perfluorinated precursors through temperature control and sodium fluoride addition. This process highlights the utility of fluorinated compounds in synthesizing complex ethers, which could have various industrial and research applications (Hongle Liu et al., 2012).
Rh(III)-Catalyzed C-H Alkenylation
Another study reports on the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers. This process is significant for synthesizing elaborate difluorinated compounds, showcasing the role of fluorinated molecules in pharmaceutical and agrochemical industries due to their broad substrate compatibility and high regioselectivity (Xueli Cui et al., 2023).
Electrochemical Difluorination
Research on electrochemical mono and difluorination of benzylic compounds emphasizes the capability to introduce fluorine atoms into molecules, altering their physical and chemical properties for potential applications in materials science and pharmaceuticals (E. Laurent et al., 1989).
Antipathogenic Activity of Thiourea Derivatives
A study focusing on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including fluorinated compounds, indicates the potential for developing novel antimicrobial agents with significant activity against biofilm-forming bacteria (Carmen Limban et al., 2011).
properties
IUPAC Name |
3,4-difluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-15-6-4-3-5-12(15)16(23-2)10-20-17(21)11-7-8-13(18)14(19)9-11/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYEQUOKHYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
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